molecular formula C14H12O2S B2531380 4-[(2-Methylphenyl)sulfanyl]benzoic acid CAS No. 851608-77-0

4-[(2-Methylphenyl)sulfanyl]benzoic acid

Cat. No.: B2531380
CAS No.: 851608-77-0
M. Wt: 244.31
InChI Key: HWUWVADZGZZEPU-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylphenylsulfanyl group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylphenyl)sulfanyl]benzoic acid typically involves the reaction of 2-methylthiophenol with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the bromine-substituted benzene ring of 4-bromobenzoic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Scientific Research Applications

4-[(2-Methylphenyl)sulfanyl]benzoic acid is utilized in various scientific research fields due to its versatile chemical properties :

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)sulfanyl]benzoic acid
  • 4-[(2-Methylphenyl)thio]benzoic acid
  • 2-[(2-Methylphenyl)sulfanyl]benzoic acid

Uniqueness

4-[(2-Methylphenyl)sulfanyl]benzoic acid is unique due to the specific positioning of the 2-methylphenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4-(2-methylphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWVADZGZZEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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